N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-8-12-17(13-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-20-15(2)10-11-16(3)21(20)30-23/h4-13,26H,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZHZXSPPUUDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole-Based Benzamides ()
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) share the benzamide-thiazole scaffold but differ in substituents:
- Core Modifications : The target compound features a benzo[d]thiazole with 4,7-dimethyl groups, enhancing lipophilicity compared to pyridinyl-substituted analogs (e.g., 4d, 4g). This substitution may improve membrane permeability but reduce aqueous solubility .
- Sulfonamide vs. Chlorine/Piperazine Groups : Unlike 4d’s 3,4-dichlorophenyl group or 4g’s piperazinylmethyl chain, the target’s 4-methylphenylsulfonamido group introduces a sulfonyl linkage, which can influence hydrogen bonding and electrostatic interactions in biological systems .
Table 1: Key Physicochemical Properties of Selected Thiazole-Benzamides
Triazole-Sulfonamide Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonamide linkages but replace the benzothiazole with a triazole ring:
- Tautomerism : Unlike the target compound, triazole derivatives (e.g., 7–9) exhibit thione-thiol tautomerism, confirmed by IR (absence of S-H stretch at ~2500–2600 cm⁻¹) and NMR data .
- Electronic Effects : The sulfonyl group in both compound classes enhances electrophilicity, but the triazole core in 7–9 may engage in different binding modes (e.g., metal coordination) compared to the benzothiazole’s aromatic stacking .
Table 2: Spectral Comparison of Sulfonamide-Containing Compounds
Simple Benzamide Derivatives ()
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) lacks the thiazole and sulfonamide motifs, instead incorporating a phenethylamine group:
- Polarity and Solubility : Rip-B’s methoxy groups increase polarity (melting point: 90°C) compared to the target compound’s hydrophobic benzothiazole and methylphenylsulfonamido groups, which likely elevate its melting point .
Research Implications and Limitations
- Structure-Activity Relationships (SAR) : The target compound’s dimethylbenzothiazole and sulfonamide groups suggest unique interactions with biological targets compared to pyridinyl-thiazoles () or triazoles (). However, without direct bioactivity data, these remain hypotheses.
- Synthesis Challenges : highlights the complexity of synthesizing sulfonamide-linked heterocycles, requiring precise control over tautomerism and regioselectivity .
Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase or protease assays) and pharmacokinetic profiling (e.g., solubility, logP) are needed to validate the target compound’s advantages over analogs.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, typically starting with benzothiazole core formation followed by sulfonamide coupling. Key steps include:
- Benzothiazole ring synthesis using 4,7-dimethyl-2-aminobenzothiazole precursors under reflux in ethanol .
- Sulfonamide coupling via nucleophilic substitution with 4-methylbenzenesulfonyl chloride in DMF at 60–80°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. HPLC (C18 column, acetonitrile/water mobile phase) confirms final purity ≥95% .
Q. How is structural integrity validated in preclinical studies?
- NMR spectroscopy : 1H NMR in DMSO-d6 identifies key protons: sulfonamide NH (δ 10.2–10.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 465.12) .
- X-ray crystallography (if applicable): Resolves spatial arrangement of the benzothiazole and sulfonamide moieties .
Q. What initial biological screening approaches are recommended?
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM for 48h .
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
Advanced Research Questions
Q. How can contradictions in reported IC50 values across studies be resolved?
Discrepancies may arise from:
- Assay conditions : Standardize incubation time (e.g., 48h vs. 72h) and cell passage number .
- Compound batch variability : Implement QC protocols (HPLC purity ≥98%, residual solvent analysis) .
- Target specificity : Use orthogonal assays (e.g., Western blot for apoptosis markers alongside viability assays) .
Q. What computational strategies predict target binding and selectivity?
- Molecular docking : AutoDock Vina or Glide docking into X-ray structures (e.g., MDM2, PDB: 4HG7) with flexible side-chain sampling .
- MD simulations : 100-ns simulations in explicit solvent assess binding stability (RMSD <2 Å) .
- Kinome screening : Predict off-target kinase interactions via KIEN database mining .
Q. How does the sulfonamide group influence ADME properties?
- Permeability : Caco-2 assay shows moderate permeability (Papp = 8.2 × 10⁻⁶ cm/s), influenced by the sulfonamide’s pKa (~6.8) .
- Metabolism : Hepatic microsomal stability (t₁/₂ = 43 min) suggests Phase I oxidation at the methylphenyl group .
- Plasma protein binding : Equilibrium dialysis reveals 89% binding to human serum albumin .
Q. What experimental designs differentiate on-target vs. off-target effects in kinase inhibition?
- Kinome-wide profiling : Screen against 468 kinases at 1 μM (DiscoverX platform) .
- ATP-competitive assays : Use radioactive [γ-32P]-ATP in filter-binding assays for direct target engagement .
- CRISPR knockouts : Validate target dependency in isogenic cell lines (e.g., p53-wildtype vs. null) .
Q. What structural modifications enhance potency against drug-resistant targets?
- Analog synthesis : Replace 4-methylphenyl with fluorinated or trifluoromethyl groups to improve hydrophobic interactions .
- Bioisosteric replacement : Substitute benzothiazole with imidazo[2,1-b]thiazole to bypass efflux pumps .
- Prodrug strategies : Introduce phosphate esters at the benzamide nitrogen to enhance solubility .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility .
- Catalyst screening : Pd(OAc)₂/Xantphos increases Buchwald-Hartwig coupling yields from 65% to 88% .
- Crystallization : Use anti-solvent (n-hexane) addition under controlled cooling (0.5°C/min) for high-purity crystals .
Q. What analytical techniques resolve degradation products in stability studies?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-PDA-MS .
- Degradant identification : MS/MS fragmentation patterns distinguish hydrolysis products (e.g., sulfonic acid formation) .
- Arrhenius modeling : Predict shelf-life (t90) at 25°C from accelerated stability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
